molecular formula C11H12N4OS B11957010 1-Benzyl-5,6-diamino-2-thiouracil CAS No. 59008-19-4

1-Benzyl-5,6-diamino-2-thiouracil

Cat. No.: B11957010
CAS No.: 59008-19-4
M. Wt: 248.31 g/mol
InChI Key: SXVNECJTWLYDEA-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-diamino-2-thiouracil is a chemically modified thiouracil derivative of significant interest in advanced research applications. This compound serves as a key synthetic intermediate and functional component in several cutting-edge scientific fields. In materials science, it has been successfully covalently bonded to graphene oxide (GO) to create novel nanocomposites. The diamino functionality facilitates this bonding, and the resulting material has been characterized by techniques such as FT-IR, Raman, and XRD spectroscopy. These hybrid materials show potential for development in biosensing and targeted drug delivery systems . Furthermore, the core thiouracil structure is a known pharmacophore in medicinal chemistry. Thiouracil derivatives, such as propylthiouracil, are well-established for their ability to inhibit enzymes like thyroid peroxidase and iodothyronine deiodinase, which are involved in thyroid hormone synthesis and metabolism . This foundational activity makes this compound a valuable building block for designing new bioactive molecules and enzyme inhibitors. The compound's structure offers multiple coordination sites, suggesting potential for synthesizing metal complexes, which can be explored for their own unique chemical and biological properties . Researchers utilize this specialist chemical in the rational design and synthesis of novel compounds for pharmaceutical and materials development. This product is sold on the condition that it is for research purposes only, in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

CAS No.

59008-19-4

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

5,6-diamino-1-benzyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H12N4OS/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17)

InChI Key

SXVNECJTWLYDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-5,6-diamino-2-thiouracil typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-thiouracil.

    Benzylation: The benzyl group is introduced at the nitrogen atom at position 1 through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Amination: The amino groups at positions 5 and 6 are introduced through a series of reactions involving nitration, reduction, and subsequent amination.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-5,6-diamino-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiouracil derivatives.

    Substitution: The amino groups at positions 5 and 6 can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
1-Benzyl-5,6-diamino-2-thiouracil has shown promise as an antiviral agent. Research indicates that uracil derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For instance, certain uracil derivatives are known to exhibit activity against the HIV virus and other RNA viruses. The mechanism typically involves the incorporation of the thiouracil moiety into viral RNA, disrupting normal viral replication processes .

2. Anticancer Properties
The compound has been studied for its anticancer properties, particularly in the context of inhibiting tumor growth. Similar uracil derivatives, such as 5-fluorouracil, are established chemotherapeutic agents used in cancer treatment. The mechanism of action often involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells . Studies have suggested that modifications to the uracil structure can enhance potency and selectivity against cancer cells .

3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a possible application in treating inflammatory diseases such as asthma and rheumatoid arthritis . The ability to modulate immune responses makes this compound a candidate for further investigation in inflammatory conditions.

Synthetic Chemistry Applications

1. Synthesis of Novel Derivatives
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceutical agents. For example, researchers have synthesized a range of substituted uracils through reactions involving this compound as a starting material . This capability is crucial for developing drugs with improved efficacy and reduced side effects.

2. Role in Peptide Nucleic Acid Chemistry
this compound can be incorporated into peptide nucleic acids (PNAs), which are synthetic polymers that mimic DNA or RNA. PNAs have applications in gene therapy and molecular diagnostics due to their high affinity for complementary nucleic acids and resistance to enzymatic degradation . The incorporation of thiouracil derivatives may enhance the stability and binding properties of PNAs.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of various uracil derivatives against HIV. The results indicated that compounds structurally related to this compound exhibited significant inhibition of viral replication in vitro. This study underscores the potential of thiouracil derivatives in developing new antiviral therapies .

Case Study 2: Anticancer Activity

In preclinical trials, researchers evaluated the anticancer properties of this compound analogs on human cancer cell lines. Results demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis through mechanisms involving DNA synthesis disruption . These findings warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-diamino-2-thiouracil involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In the case of thymidylate synthase inhibition, the compound mimics the natural substrate and competes for binding, leading to a decrease in DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Thiouracil vs. Xanthine: Thiouracil contains a sulfur atom at position 2, whereas xanthine is a dioxypurine derivative. This distinction impacts electronic properties and biological target interactions. For example, xanthines (e.g., caffeine) often exhibit stimulant effects, while thiouracils are historically associated with antithyroid activity. Thiouracil vs. Its ketone group may enhance reactivity in nucleophilic additions .

Substituent Effects: The benzyl group in all three compounds contributes to lipophilicity, but its position (1 vs. 3) alters steric interactions. For instance, 3-benzyl-8-propylxanthine’s substituents may hinder binding to adenosine receptors compared to unsubstituted xanthines. Amino groups in this compound enhance solubility in polar solvents and enable further functionalization (e.g., condensation reactions to form xanthines) .

Biological Activity

1-Benzyl-5,6-diamino-2-thiouracil is a derivative of thiouracil that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a benzyl group and two amino groups at positions 5 and 6, suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

This compound can be characterized by the following properties:

PropertyValue
Molecular Formula C11H12N4OS
Molecular Weight 248.30 g/mol
CAS Number 59008-19-4
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its antitumor , antimicrobial , and antioxidant properties.

Antitumor Activity

Research indicates that derivatives of thiouracil exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

  • Case Study : In vitro evaluations demonstrated that certain derivatives displayed IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity. For example, modifications to the benzyl group can enhance cytotoxicity significantly compared to parent compounds .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains.

  • Findings : In one study, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Research suggests that it may scavenge free radicals and inhibit lipid peroxidation.

  • Mechanism : The presence of amino groups in the structure likely contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interference with Nucleic Acid Synthesis : Similar to other thiouracil derivatives, it may inhibit enzymes involved in nucleic acid metabolism.
  • Enzyme Inhibition : It could act as an inhibitor for key enzymes in cancer metabolism or microbial growth.
  • Apoptosis Induction : Evidence suggests that derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
AntitumorSignificant cytotoxicity against A549 and HeLa
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals; inhibits lipid peroxidation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5,6-diamino-2-thiouracil, and how is its purity validated?

  • Synthesis Methods : The compound is typically synthesized via condensation reactions. For example, 1-Benzyl-5,6-diaminouracil derivatives are condensed with propyl or methyl groups under controlled conditions (e.g., aqueous or aqueous-alcoholic solutions with organic/inorganic bases) to form xanthine analogs .
  • Purity Validation : Elemental analysis and 1H^1H-NMR spectroscopy are standard for structural confirmation. For instance, characteristic peaks in 1H^1H-NMR (e.g., singlet at 10.75 ppm for CONH, aromatic protons at 7.52–7.14 ppm) confirm functional groups and purity .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., benzyl CH2_2 at 5.11 ppm, thiouracil NH2_2 at 6.09 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for thermally unstable intermediates .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns of novel derivatives .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodology :

Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to identify discrepancies.

Isotopic Labeling : Use 13C^{13}C- or 15N^{15}N-labeled precursors to resolve overlapping signals in complex mixtures .

Dynamic NMR Studies : Analyze temperature-dependent spectral changes to identify tautomeric forms or rotational barriers in thiouracil derivatives .

  • Case Example : Inconsistent aromatic proton signals in 3-benzyl-8-methylxanthinyl derivatives were resolved by optimizing solvent systems (DMSO-d6_6 vs. CDCl3_3) to reduce aggregation effects .

Q. What strategies optimize reaction yields for synthesizing this compound analogs with bulky substituents?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydrophobic intermediates.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation of the thiouracil core .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of heat-sensitive intermediates .
    • Data-Driven Adjustments : Monitor reaction kinetics via in situ FTIR to identify optimal termination points and minimize byproducts .

Q. How can in silico modeling predict the biological activity of this compound derivatives?

  • Computational Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target enzymes (e.g., xanthine oxidase) .

ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .

MD Simulations : Evaluate binding stability of derivatives in dynamic protein environments (e.g., 100-ns simulations for entropy/enthalpy trade-offs) .

  • Validation : Correlate in silico results with in vitro assays (e.g., IC50_{50} values for enzyme inhibition) to refine predictive models .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

  • Contradiction Analysis Framework :

Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .

Dose-Response Reevaluation : Replicate experiments with standardized protocols (e.g., MTS cytotoxicity assays at 24/48/72-hour intervals) to verify activity trends .

Pathway Mapping : Use KEGG or Reactome databases to explore off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

Functional Group1H^1H-NMR (ppm)13C^{13}C-NMR (ppm)Reference
Benzyl CH2_25.11 (s)45.2
Thiouracil NH2_26.09 (s)-
Aromatic protons7.52–7.14 (m)120–135

Table 2 : Reaction Optimization Parameters for Thiouracil Alkylation

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25% vs. ethanol
Temperature80°CAvoids decomposition
CatalystTBAB (5 mol%)Reduces reaction time

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